2-Fluoro-6-methoxynicotinic acid

Beschreibung

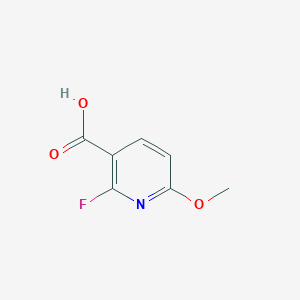

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-6-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWTZHJCJCPAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257940 | |

| Record name | 2-Fluoro-6-methoxy-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211515-88-6 | |

| Record name | 2-Fluoro-6-methoxy-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211515-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-methoxy-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-6-methoxypyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Role of Fluorinated Pyridines in Medicinal Chemistry

An In-Depth Technical Guide to 2-Fluoro-6-methoxynicotinic Acid: A Core Moiety in Modern Drug Discovery

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—allow medicinal chemists to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates, enhancing metabolic stability, membrane permeability, and binding affinity.[1][2] Within this context, fluorinated heterocyclic compounds, particularly substituted pyridines, have emerged as privileged structures.

This guide provides a comprehensive technical overview of this compound, a key building block for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, core applications, and safe handling protocols, offering field-proven insights grounded in established scientific literature.

Chemical Identity and Physicochemical Properties

The precise identification of a chemical entity is paramount for reproducibility and regulatory compliance. This compound is a substituted pyridine carrying three key functional groups: a carboxylic acid, a fluorine atom, and a methoxy group. These groups dictate its reactivity and utility as a synthetic intermediate.

| Property | Data |

| IUPAC Name | 2-Fluoro-6-methoxypyridine-3-carboxylic acid |

| CAS Number | 188192-51-0 |

| Molecular Formula | C₇H₆FNO₃ |

| Molecular Weight | 171.13 g/mol |

| Appearance | White to off-white solid/powder |

| SMILES | COC1=NC(F)=C(C=C1)C(O)=O |

Data sourced from commercial supplier specifications and chemical databases.[3]

Synthesis and Reaction Mechanisms

The synthesis of substituted fluoronicotinic acids often involves multi-step processes that build the pyridine ring and introduce the desired functional groups in a controlled manner. While proprietary industrial syntheses may vary, a common academic and patent-disclosed approach involves the construction of a di-substituted pyridine followed by functional group interconversion.

A representative synthetic pathway can be conceptualized as follows:

Causality Behind Experimental Choices:

-

Step 1: Selective Methoxylation: The reaction begins with a dihalo-substituted pyridine. The choice of sodium methoxide (NaOMe) as the nucleophile is driven by its efficacy in displacing a halide on the pyridine ring via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The 6-position is often more susceptible to attack than the 2-position, but selectivity can be influenced by reaction conditions.

-

Step 2: Halogen Exchange (Halex) Reaction: The conversion of the remaining chlorine atom to fluorine is a critical step. This is typically achieved through a Halex reaction, using a fluoride source like potassium fluoride (KF). The efficacy of this reaction is low without the proper conditions. Therefore, it is often performed at high temperatures in a high-boiling point aprotic polar solvent (e.g., DMSO or sulfolane) to enhance the nucleophilicity of the fluoride ion. A phase-transfer catalyst may also be employed to facilitate the reaction. This method is a cornerstone of industrial fluorochemistry.

Applications in Drug Discovery & Medicinal Chemistry

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its structure is strategically designed for incorporation into larger, more complex molecules. The interplay of its functional groups makes it a versatile tool for addressing common challenges in drug development.

-

Metabolic Stability: The fluorine atom serves as a bioisostere for a hydrogen atom. Its presence can block sites susceptible to oxidative metabolism by Cytochrome P450 enzymes.[2] Placing the C-F bond at a strategic position can significantly increase a drug's half-life and oral bioavailability.[1]

-

Binding Interactions and pKa Modulation: The high electronegativity of fluorine alters the electron distribution across the pyridine ring. This inductive effect can modulate the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, which can be critical for optimizing a drug's solubility, cell permeability, and interaction with its biological target.[1]

-

Scaffold for Synthesis: The carboxylic acid group is a versatile chemical handle. It readily participates in amide bond formation, allowing chemists to couple this fluorinated pyridine core to other fragments, peptides, or linkers. This is a fundamental reaction in the assembly of complex drug candidates.[4]

-

Versatile Building Block: Fluorinated nicotinic acids are key intermediates in the synthesis of a wide range of biologically active compounds, including inhibitors for various enzymes and tracers for Positron Emission Tomography (PET) imaging.[5]

Experimental Protocol: Amide Coupling

The most common application of this molecule is its use in amide coupling reactions. The following protocol is a representative, self-validating system for this transformation.

Objective: To synthesize N-benzyl-2-fluoro-6-methoxynicotinamide from this compound and benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1,1'-[Azobis(methylidyn)]bis[3-methyl-1H-imidazolium]-3-oxide hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

-

Reagent Addition: Add benzylamine (1.1 eq), followed by DIPEA (2.5 eq). Stir the solution for 5 minutes at room temperature.

-

Activation & Coupling: Add HATU (1.2 eq) portion-wise to the stirred solution. Causality Note: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the acid produced during the reaction and maintain an optimal pH for coupling.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash removes unreacted acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-benzyl-2-fluoro-6-methoxynicotinamide.

Safety and Handling

Proper handling of chemical reagents is critical for laboratory safety. The following guidelines are synthesized from standard Safety Data Sheets (SDS).[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[7][8]

-

First Aid Measures:

-

Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6]

-

Skin: In case of contact, flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[7]

-

Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]

-

References

-

PubChem. 2-Fluoro-6-phenoxynicotinic acid. National Center for Biotechnology Information. [Link]

- Material Safety D

- BLD Pharm. 6-Fluoro-2-methoxynicotinic acid.

- ChemScene.

- Google Patents. Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Fisher Scientific.

- Google Patents. Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Sigma-Aldrich.

- Ossila. 2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1.

- Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry.

- Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC - NIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Drug Discovery Based on Fluorine-Containing Glycomimetics [mdpi.com]

- 3. 188192-51-0|6-Fluoro-2-methoxynicotinic acid|BLD Pharm [bldpharm.com]

- 4. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. chemscene.com [chemscene.com]

- 8. asset.conrad.com [asset.conrad.com]

A Technical Guide to the Prospective Crystal Structure of 2-Fluoro-6-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Fluoro-6-methoxynicotinic acid is a key structural motif in medicinal chemistry. Despite its importance, a public crystal structure has not been deposited in crystallographic databases such as the Cambridge Structural Database (CSD). This guide provides a comprehensive framework for the determination and analysis of its single-crystal X-ray structure. We present a scientifically grounded, hypothetical pathway encompassing synthesis, crystallization, data collection, and structural refinement. This document serves as a robust methodological blueprint for researchers aiming to elucidate the solid-state conformation, hydrogen bonding networks, and packing motifs of this compound, offering predictive insights into its physicochemical properties and its potential for polymorphism.

Introduction: The Rationale for Structural Elucidation

This compound belongs to a class of substituted pyridine carboxylic acids. These scaffolds are prevalent in pharmaceutical development due to their ability to act as bioisosteres for other aromatic systems and engage in specific hydrogen bonding interactions with biological targets. The presence of a fluorine atom and a methoxy group at the C2 and C6 positions, respectively, significantly influences the electronic properties and conformational preferences of the nicotinic acid core.

-

Fluorine Substitution: The high electronegativity of the fluorine atom can modulate the pKa of the carboxylic acid and the pyridine nitrogen, influence metabolic stability, and introduce specific intermolecular interactions (e.g., C–H···F hydrogen bonds, halogen bonds).

-

Methoxy Substitution: The methoxy group acts as a hydrogen bond acceptor and can adopt various conformations relative to the pyridine ring, impacting crystal packing and solubility.

Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for providing this information, revealing crucial details about bond lengths, bond angles, and intermolecular interactions.[1][2][3] This data is invaluable for structure-activity relationship (SAR) studies, computational modeling, and solid-form development in the pharmaceutical industry.[4]

This guide outlines a rigorous, field-proven workflow to determine this currently unknown crystal structure.

Proposed Experimental Workflow

The determination of a novel crystal structure is a multi-step process that requires careful planning and execution, from material synthesis to final structural analysis.[1][5]

Caption: Workflow for Crystal Structure Determination.

Phase 1: Synthesis and Purification

A prerequisite for any crystallization study is the availability of high-purity material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.[1]

Synthetic Protocol

Proposed Synthesis:

-

Starting Material: 2,6-Dichloronicotinic acid.

-

Step 1: Selective Methoxylation. React 2,6-dichloronicotinic acid with one equivalent of sodium methoxide in methanol at a controlled temperature. The C6 position is generally more susceptible to nucleophilic attack than the C2 position in such systems. This should yield 2-chloro-6-methoxynicotinic acid as the major product.

-

Step 2: Halogen Exchange (HALEX) Reaction. Convert the remaining chlorine atom to fluorine. This can be achieved using a fluoride source such as potassium fluoride (KF) with a phase-transfer catalyst (e.g., Kryptofix 2.2.2) in an aprotic polar solvent like DMSO at elevated temperatures.

-

Step 3: Purification. The final product would be purified by an appropriate method, such as recrystallization or column chromatography, to achieve >98% purity as determined by HPLC and NMR.

Material Characterization

Before proceeding to crystallization, the identity and purity of the synthesized this compound must be unequivocally confirmed.

| Technique | Purpose | Expected Outcome |

| ¹H NMR | Confirm proton environment | Signals corresponding to the pyridine ring protons and the methoxy group protons with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | Confirm carbon backbone | Signals for all unique carbon atoms, including characteristic shifts for carbons bonded to fluorine. |

| ¹⁹F NMR | Confirm fluorine presence | A singlet or coupled signal in the typical range for aryl fluorides. |

| LC-MS | Confirm molecular weight and purity | A major peak in the chromatogram with a mass-to-charge ratio corresponding to the molecular ion of C₇H₆FNO₃ (MW: 171.13). |

| HPLC | Quantify purity | Purity assessment of ≥98%. |

Phase 2: Single Crystal Growth

Crystallization is often the most challenging step in structure determination.[6][7] It involves a systematic screening of conditions to encourage the slow formation of a well-ordered, single crystal suitable for diffraction (typically >0.1 mm in all dimensions).[1]

Rationale for Solvent Selection

The choice of solvent is critical. An ideal crystallization solvent (or solvent system) is one in which the compound has moderate solubility. Based on the structure (a polar carboxylic acid with some organic character), a range of solvents should be screened.

Table of Potential Solvents for Screening:

| Solvent Class | Examples | Rationale |

|---|---|---|

| Protic | Water, Methanol, Ethanol | Potential for hydrogen bonding with the carboxylic acid. |

| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | Good solvating power for moderately polar molecules. |

| Ethereal | Tetrahydrofuran (THF), Dioxane | Can act as hydrogen bond acceptors. |

| Nonpolar | Toluene, Heptane | Can be used as anti-solvents. |

Crystallization Methodologies

Several techniques should be employed in parallel to maximize the chances of obtaining high-quality crystals.[8][9][10]

Protocol 1: Slow Evaporation

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol) in a small vial.

-

Cover the vial with a cap or parafilm containing a few pinholes to allow for slow solvent evaporation.

-

Store the vial in a vibration-free environment at a constant temperature.

-

Monitor for crystal growth over several days to weeks. Causality: This method is straightforward and effective for many small molecules. The gradual increase in concentration as the solvent evaporates provides the driving force for nucleation and crystal growth.[10]

Protocol 2: Vapor Diffusion

-

Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., methanol) and place this solution in a small, open vial.

-

Place this small vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether).

-

The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[8][10] Causality: This technique allows for very slow and controlled changes in supersaturation, which is often conducive to the growth of high-quality, well-ordered crystals.[10]

Protocol 3: Solvent Layering

-

Prepare a concentrated solution of the compound in a dense solvent (e.g., dichloromethane).

-

Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top of the solution, creating a distinct interface.

-

Allow the system to stand undisturbed. Crystals will form at the interface as the solvents slowly mix.[10] Causality: Similar to vapor diffusion, this method relies on slow mixing to gradually reduce solubility, promoting ordered crystal growth.

Phase 3: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, its structure can be determined using an X-ray diffractometer.[2][5]

Caption: SC-XRD Data Collection and Processing Workflow.

Data Collection Protocol

-

Crystal Mounting: A selected crystal is mounted on a loop (e.g., MiTeGen) and placed on the goniometer head of the diffractometer.[3]

-

Cooling: The crystal is cooled to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

-

Data Acquisition: The diffractometer exposes the crystal to a monochromatic X-ray beam (e.g., from a Molybdenum source, λ = 0.7107 Å) at various orientations.[3] The diffracted X-rays are recorded by a detector (e.g., a CCD or CMOS sensor).[1] A full sphere of data is collected by rotating the crystal.

Structure Solution and Refinement

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Structure Solution: The intensities of the spots are used to solve the "phase problem" and generate an initial electron density map. For small molecules, this is typically achieved using direct methods.

-

Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.

-

Validation: The final structure is validated using metrics such as R-factors and by checking for chemical sense. The final data is prepared in the Crystallographic Information File (CIF) format for publication or deposition.

Predicted Structural Features & Implications

Based on the structures of related nicotinic acids, we can hypothesize several key features for the crystal structure of this compound:

-

Hydrogen Bonding: The most prominent interaction will likely be the classic carboxylic acid dimer, forming a robust R²₂(8) hydrogen-bonded ring motif between two molecules.

-

Planarity: The pyridine ring is expected to be planar. The orientation of the carboxylic acid and methoxy groups relative to this ring will be of significant interest. Steric hindrance between the substituents may cause the carboxylic acid group to twist out of the plane of the pyridine ring.

-

Intermolecular Interactions: Beyond the primary dimer, weaker interactions involving the fluorine atom (C–H···F), the methoxy group (C–H···O), and the pyridine nitrogen (C–H···N) will likely dictate the overall 3D packing arrangement.

-

Polymorphism: Small organic molecules like this are often prone to polymorphism—the ability to crystallize in multiple forms with different packing arrangements. Screening various crystallization conditions is crucial, as different polymorphs can have vastly different physical properties (e.g., solubility, stability), which is of critical importance in drug development.

Conclusion

This technical guide provides a comprehensive, scientifically rigorous blueprint for determining the crystal structure of this compound. By following the proposed workflows for synthesis, crystallization, and X-ray diffraction analysis, researchers can successfully elucidate the solid-state structure of this important molecule. The resulting structural information will provide invaluable insights into its physicochemical properties, support computational drug design efforts, and enable robust solid-form development for pharmaceutical applications.

References

-

Florence, A. J., & Shankland, N. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1861. [Link]

-

Thome, V., & Gáspari, Z. (n.d.). Crystallization of Small Molecules. Retrieved from [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved January 21, 2026, from [Link]

-

Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–10. [Link]

-

Wikipedia. (2024, December 23). X-ray crystallography. In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Price, S. L. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved January 21, 2026, from [Link]

-

Refeyn. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 21, 2026, from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved January 21, 2026, from [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved January 21, 2026, from [Link]

Sources

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 9. sptlabtech.com [sptlabtech.com]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Reactivity and Stability of 2-Fluoro-6-methoxynicotinic acid: A Key Intermediate in Modern Drug Discovery

Introduction & Strategic Importance in Medicinal Chemistry

2-Fluoro-6-methoxynicotinic acid, a substituted pyridine derivative, has emerged as a pivotal building block for researchers and scientists in the field of drug development. Its strategic importance lies in the unique interplay of its three functional groups: a carboxylic acid, a fluorine atom, and a methoxy group, all positioned on a pyridine scaffold. This arrangement provides a versatile platform for the synthesis of complex molecules with tailored pharmacological profiles.

The pyridine ring is a common motif in a vast number of approved drugs, and its substitution pattern is critical in defining a compound's biological activity, selectivity, and pharmacokinetic properties. In this compound, the fluorine atom at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various nitrogen, oxygen, and sulfur-based nucleophiles. The methoxy group at the 6-position, an electron-donating group, modulates the electronic properties of the pyridine ring, influencing its reactivity and the pKa of the ring nitrogen. The carboxylic acid at the 3-position provides a handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments. The strategic incorporation of fluorine into drug candidates can also profoundly influence properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.

This guide provides an in-depth analysis of the chemical reactivity, stability, and synthetic utility of this compound, offering field-proven insights for its effective application in drug discovery programs.

Physicochemical Properties and Structural Analysis

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and for predicting its behavior in biological systems.

Core Chemical Data

While specific experimental data for this compound is not extensively published, the following table summarizes its key identifiers and predicted properties based on its structure and data from closely related analogs.

| Property | Value / Information | Source |

| CAS Number | 205658-52-4 | N/A |

| Molecular Formula | C₇H₆FNO₃ | N/A |

| Molecular Weight | 171.13 g/mol | N/A |

| Appearance | White to off-white solid (typical) | General Observation |

| Purity (Commercial) | ≥98% | [1] |

| Predicted logP | 1.4 | [2] |

| Predicted pKa | (Acidic) ~3-4; (Basic - Pyridine N) ~1-2 | Structural Analogy |

| Melting Point | Data not available. Analog: 2-Fluoro-6-methylbenzoic acid melts at 124-125 °C. | [3] |

Spectroscopic Profile

The structural features of this compound give rise to a predictable spectroscopic signature.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methoxy protons. The aromatic protons will appear as doublets, with their chemical shifts and coupling constants dictated by their positions relative to the fluorine, methoxy, and carboxylic acid groups. The methoxy protons will appear as a singlet, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR will display seven unique signals corresponding to each carbon atom in the molecule. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts of the ring carbons are influenced by the electronic effects of the substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule, expected to show a single resonance.[4][5] The chemical shift will be characteristic of a fluorine atom attached to an electron-deficient pyridine ring.[4][5] The signal may show couplings to the ortho proton.[4][5]

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry will readily show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight of the compound.

Reactivity Profile and Mechanistic Considerations

The reactivity of this compound is dominated by the interplay of its functional groups, making it a versatile synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The most significant reaction of this compound is the nucleophilic aromatic substitution at the C2 position. The fluorine atom is highly activated towards displacement by the electron-withdrawing effect of the adjacent ring nitrogen and the carboxylic acid group. Fluorine is an excellent leaving group in SNAr reactions on electron-deficient rings, often reacting faster than its chloro analogue.

Common nucleophiles used in SNAr reactions with 2-fluoropyridines include:

-

Amines (Primary and Secondary): Reaction with a wide range of amines allows for the construction of 2-amino-6-methoxynicotinic acid derivatives. This is a key transformation in the synthesis of many biologically active compounds.

-

Alcohols and Phenols: Alkoxides and phenoxides can displace the fluoride to form 2-alkoxy and 2-aryloxy nicotinic acids.

-

Thiols: Thiolates readily react to form 2-thioether derivatives.

The reaction typically proceeds under basic conditions to deprotonate the nucleophile, and is often carried out in polar aprotic solvents like DMF, DMSO, or NMP at elevated temperatures.

Caption: Generalized mechanism for the SNAr reaction.

Carboxylic Acid Transformations: Amide Bond Formation

The carboxylic acid group at the C3 position is a key handle for derivatization, most commonly through amide bond formation. This reaction is central to many drug discovery campaigns, enabling the coupling of the nicotinic acid core to various amine-containing fragments.

Due to the relatively low reactivity of carboxylic acids towards amines, a coupling agent is required to activate the carboxyl group. Common coupling reagents include:

-

Carbodiimides: Such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), often used in conjunction with additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to improve efficiency and suppress side reactions.[6]

-

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and widely used.[7]

-

Phosphonium Salts: Such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

The choice of coupling reagent and conditions depends on the specific amine substrate and the need to avoid side reactions, such as racemization if chiral amines are used.[6]

Caption: Workflow for amide bond formation.

Stability and Degradation

The stability of this compound is a critical consideration for its storage, handling, and use in synthetic and biological applications.

-

Thermal Stability: As a crystalline solid, it is expected to be stable at ambient temperatures. However, prolonged exposure to high temperatures may lead to decarboxylation or other degradation pathways.

-

pH-Dependent Stability: In aqueous solutions, the stability can be pH-dependent. Under strongly acidic conditions (e.g., pH < 1), there is a potential for hydrolysis of the methoxy group to the corresponding 6-hydroxynicotinic acid derivative. In strongly basic solutions, while generally stable, prolonged heating could potentially lead to degradation. Studies on related fluoro-aromatic compounds have shown excellent stability in simulated gastric fluid (pH ~1.2).[8]

-

Storage and Handling: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[9] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent moisture uptake and potential degradation.

Synthesis and Purification

While several synthetic routes to this compound are conceivable, a common strategy involves the construction of the substituted pyridine ring followed by functional group manipulations. A plausible synthetic pathway is outlined below, based on established pyridine synthesis methodologies.

Caption: A plausible synthetic pathway to the target molecule.

Purification and Analytical Characterization

-

Purification: The crude product from the synthesis is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Analytical Characterization: The purity and identity of the final product should be confirmed using a combination of analytical techniques:

-

HPLC: Reversed-phase HPLC with UV detection is a standard method for assessing purity. A typical method might use a C18 column with a gradient of water and acetonitrile containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid).[10]

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation, as detailed in Section 2.2.

-

Melting Point: Determination of the melting point is a quick and effective way to assess purity.

-

Application in Medicinal Chemistry: Case Study of AZD9574

A prominent example of the application of this compound is in the synthesis of AZD9574 , a potent, CNS-penetrant, and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[11][12][13] PARP1 inhibitors are an important class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations.[11][12][13] The development of CNS-penetrant PARP inhibitors like AZD9574 is crucial for treating brain malignancies and brain metastases.[11][12][13]

In the synthesis of AZD9574, this compound is coupled with a complex piperazine-containing fragment via an amide bond. This key step highlights the utility of the carboxylic acid functionality for building larger, more complex drug molecules.

Experimental Protocol: Amide Coupling in the Synthesis of an AZD9574 Precursor

The following is a representative protocol for the amide coupling reaction, based on standard methodologies used in medicinal chemistry.[6][7][14][15]

-

Dissolution: Dissolve this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).

-

Addition of Coupling Reagents: To the stirred solution, add a coupling agent such as HATU (1.2 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

-

Reaction: Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

This case study underscores the value of this compound as a key starting material in the development of next-generation targeted therapies.

Safety and Handling

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[9]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

-

Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[9]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9]

-

Wash hands thoroughly after handling.[9]

-

Researchers should always consult the most up-to-date safety information from the supplier before handling this compound.

References

-

CP Lab Safety. This compound, 98% Purity, C7H6FNO3, 1 gram. [Link]

-

Johannes, J. W., Balazs, A. Y., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. [Link]

-

MDPI. The Effect of 2′F-RNA on I-Motif Structure and Stability. [Link]

-

ResearchGate. 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. [Link]

-

Clinical Cancer Research. (2024). Preclinical Characterization of AZD9574, a Blood-Brain Barrier Penetrant Inhibitor of PARP1. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

Acta Pharmaceutica Sinica B. (2025). Discovery of novel radioligand [18F]AZD9574 for selective imaging of PARP1 in the CNS. [Link]

-

Gerig, J. T. Fluorine NMR. [Link]

- Google Patents. US9314464B2 - Compounds and compositions as protein kinase inhibitors.

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Science.gov. fluorine-19 nmr chemical: Topics by Science.gov. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

American Chemical Society. Discovery and first structural disclosure of AZD9574, a CNS penetrant PARP1 selective inhibitor. [Link]

-

Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. [Link]

-

UCL Discovery. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

-

Semantic Scholar. N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor.. [https://www.semanticscholar.org/paper/Discovery-of-6-Fluoro-5-%7B4-%5B(5-fluoro-2-methyl-3-oxo-N-Johannes-Balazs/c92d057754b2386991864115e478206d4e866870]([Link]

-

PubChem. 2-Fluoro-6-phenylnicotinic acid. [Link]

-

PubChem. 2-Fluoro-6-isopropoxynicotinic acid. [Link]

-

PubMed. Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). [Link]

-

Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

-

American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. [Link]

-

001CHEMICAL. CAS No. 953780-42-2, 5-Fluoro-6-methoxynicotinic acid. [Link]

-

Chemsigma. 4-fluoro-2-methoxynicotinic acid [ 1060806-71-4 ]. [Link]

-

Chemsigma. 4-FLUORO-2-METHOXYNICOTINIC ACID [1060806-71-4]. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

PubChem. 6-Fluoronicotinic Acid. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chemscene.com [chemscene.com]

- 3. ossila.com [ossila.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. biophysics.org [biophysics.org]

- 6. hepatochem.com [hepatochem.com]

- 7. scribd.com [scribd.com]

- 8. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ozisiran - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column | SIELC Technologies [sielc.com]

- 11. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical Characterization of AZD9574, a Blood-Brain Barrier Penetrant Inhibitor of PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and first structural disclosure of AZD9574, a CNS penetrant PARP1 selective inhibitor - American Chemical Society [acs.digitellinc.com]

- 14. Amide Synthesis [fishersci.dk]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

The Strategic Utility of 2-Fluoro-6-methoxynicotinic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Advantage of Fluorine in Pyridine Scaffolds

In the landscape of medicinal chemistry and materials science, the pyridine ring is a privileged scaffold due to its presence in a vast array of biologically active compounds and functional materials. The strategic introduction of fluorine atoms onto this heterocyclic core can dramatically enhance a molecule's pharmacological profile. Fluorine, with its high electronegativity and small atomic size, can modulate properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] 2-Fluoro-6-methoxynicotinic acid emerges as a particularly valuable building block, offering a unique combination of reactive sites that allow for sequential and regioselective functionalization. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its role in the construction of complex molecular architectures.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1211515-88-6 | [3] |

| Molecular Formula | C₇H₆FNO₃ | [3] |

| Molecular Weight | 171.13 g/mol | [3] |

| Appearance | White to off-white solid | General Supplier Data |

| Melting Point | 144-148 °C (for the related 6-Fluoronicotinic acid) | [4] |

| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and methanol. | General Chemical Knowledge |

Spectral Characterization:

While a definitive, publicly available spectrum for this compound is not readily found, the expected spectral data can be predicted based on its structure and data from analogous compounds.[1][5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the acidic proton of the carboxylic acid. The aromatic protons will exhibit coupling to the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display seven unique carbon signals. The carbon atom directly attached to the fluorine will show a characteristic large coupling constant (¹J C-F).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight.

Core Reactivity and Synthetic Transformations

This compound possesses three key functional groups that dictate its reactivity: the carboxylic acid, the fluorine atom, and the methoxy group. This trifecta of functionality allows for a diverse range of chemical transformations.

Amide Bond Formation: A Gateway to Diverse Functionality

The carboxylic acid moiety is a versatile handle for derivatization, most commonly through amide bond formation. This reaction is a cornerstone of medicinal chemistry, enabling the linkage of the pyridine core to a wide array of amine-containing fragments.[6]

Workflow for a Typical Amide Coupling Reaction:

Caption: Generalized workflow for amide bond formation.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol is a representative example of a modern and efficient method for amide bond formation.[7]

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Activation: To the stirred solution, add 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours at room temperature.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired amide.

The choice of coupling reagent and reaction conditions can be tailored to the specific substrates and desired outcome.[6][8]

Nucleophilic Aromatic Substitution (SNAr): The Power of the Fluoro Group

The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the ring nitrogen and the carboxylic acid group. This allows for the displacement of the fluoride ion by a variety of nucleophiles, providing a powerful method for introducing further complexity.

Mechanism of Nucleophilic Aromatic Substitution:

Caption: Simplified mechanism of SNAr on the pyridine ring.

This reactivity is particularly useful for introducing nitrogen-based nucleophiles, such as piperazines, which are common motifs in pharmacologically active molecules.

Application in Drug Discovery: Synthesis of a PARP1 Inhibitor Scaffold

A prime example of the strategic use of a 2-fluoro-6-substituted-nicotinic acid derivative is in the synthesis of the recently disclosed, CNS-penetrant, and selective PARP1 inhibitor, AZD9574 .[7][9][10] The structure of AZD9574 is 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide . The "right-hand" portion of this molecule, a 6-fluoro-5-(piperazin-1-yl)-N-methylpicolinamide, can be retrosynthetically disconnected to a 2,6-difluoro or a related di-halo pyridine derivative, which would then undergo sequential SNAr and amide coupling.

Proposed Synthetic Pathway to a Key Intermediate for AZD9574:

Caption: Proposed synthesis of a key piperazine intermediate for AZD9574.

Experimental Protocol: Nucleophilic Aromatic Substitution with Piperazine

This protocol is based on established procedures for the reaction of fluorinated pyridines with piperazine derivatives.

-

Reaction Setup: To a solution of a 2,6-difluoro-N-methylpicolinamide (1.0 eq) in an anhydrous polar aprotic solvent like DMSO, add tert-butyl piperazine-1-carboxylate (1.1 eq) and a base such as potassium carbonate (2.0 eq).

-

Heating: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography to yield the desired substituted piperazine derivative.

The subsequent Boc-deprotection and coupling with the quinoxalinone fragment would lead to the final AZD9574 molecule.

Conclusion and Future Outlook

This compound and its derivatives are powerful and versatile building blocks in modern organic synthesis. The presence of multiple, differentially reactive functional groups allows for a programmed and regioselective approach to the construction of complex molecules. The strategic incorporation of fluorine imparts desirable properties, particularly in the context of drug discovery, as exemplified by its potential role in the synthesis of next-generation therapeutics like the PARP1 inhibitor AZD9574. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the importance of intelligently designed building blocks such as this compound will undoubtedly increase, paving the way for future innovations in medicine and materials science.

References

-

CP Lab Safety. This compound, 98% Purity, C7H6FNO3, 1 gram. [Online] Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Johannes, J. W., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry, 67(24), 21717-21728.

- Google Patents. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. US5204478A.

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Online] Available at: [Link]

-

Semantic Scholar. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. [Online] Available at: [https://www.semanticscholar.org/paper/Discovery-of-6-Fluoro-5-{4-

- Google Patents. (1997). Method for producing 2-fluoro-isobutyric acid esters. US6437174B1.

- Whiting, M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. UCL Discovery.

-

MDPI. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Online] Available at: [Link]

- Google Patents. (2020). Fluorine-containing compounds for use as nucleophilic reagents for transferring functional groups onto high value organic compounds. WO2020141195A1.

-

Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction. [Online] Available at: [Link]

- The Royal Society of Chemistry. (2015).

- Google Patents. (2022). Preparation method of 6-fluoronicotinic acid. CN115433122A.

-

Organic Chemistry Portal. Amide synthesis by acylation. [Online] Available at: [Link]

- European Patent Office. (2010). PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES.

-

MDPI. (2020). PARP Inhibitors in Ovarian Cancer: The Route to “Ithaca”. [Online] Available at: [Link]

-

PubChem. 6-Fluoronicotinic acid. [Online] Available at: [Link]

-

PubMed. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Online] Available at: [Link]

-

PubMed. (2024). UBA1 inhibition sensitizes cancer cells to PARP inhibitors. [Online] Available at: [Link]

-

Chemsrc. 6-Fluoronicotinic acid. [Online] Available at: [Link]

-

PubChem. 2-Fluoro-6-phenylnicotinic acid. [Online] Available at: [Link]

-

Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. [Online] Available at: [Link]

-

Chemrevise. 6.3.2 Spectroscopy. [Online] Available at: [Link]-Chemistry/6.3.2-Spectroscopy.php)

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Discovery of novel radioligand [18F]AZD9574 for selective imaging of PARP1 in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery and first structural disclosure of AZD9574, a CNS penetrant PARP1 selective inhibitor - American Chemical Society [acs.digitellinc.com]

- 9. nmsgroup.it [nmsgroup.it]

- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Determining the Solubility of 2-Fluoro-6-methoxynicotinic Acid

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are paramount to its ultimate success as a therapeutic agent. Among these, solubility stands as a cornerstone of an API's developability, influencing everything from its bioavailability and therapeutic efficacy to the feasibility of its formulation. 2-Fluoro-6-methoxynicotinic acid, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. The strategic incorporation of fluorine and methoxy groups can modulate a molecule's metabolic stability, binding affinity, and lipophilicity. However, these same substitutions can profoundly impact solubility, making a thorough understanding of this property essential.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously determine the solubility of this compound. In the absence of extensive public domain data for this specific molecule, this document focuses on establishing a robust, scientifically sound methodology for solubility assessment. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol, and offer insights into data interpretation and presentation. The principles and protocols outlined herein are designed to be broadly applicable to the characterization of novel chemical entities.

Physicochemical Properties: A Predictive Foundation

While specific experimental data for this compound is not widely available, we can infer its likely behavior by examining its structural components and related analogs.

Structure:

-

Nicotinic Acid Backbone: The pyridine ring, a heterocyclic aromatic structure, imparts a degree of polarity to the molecule. Pyridine itself is miscible with water and many organic solvents, a property attributed to the lone pair of electrons on the nitrogen atom which can participate in hydrogen bonding.[1][2]

-

Carboxylic Acid Group: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, significantly influencing solubility in polar and protic solvents. Its acidity (pKa) will be a critical determinant of pH-dependent solubility.

-

Fluorine Substitution: The introduction of a fluorine atom, the most electronegative element, can have complex effects. It can increase lipophilicity and alter the electronic distribution of the aromatic ring, potentially impacting crystal lattice energy and, consequently, solubility.[3]

-

Methoxy Group: The methoxy group is a hydrogen bond acceptor and can influence the overall polarity and steric profile of the molecule.

Predicted Properties:

Based on the structure and data from similar compounds like 6-Fluoro-2-methoxynicotinic acid (CAS 188192-51-0) and 5-Fluoro-6-methoxynicotinic acid (CAS 953780-42-2), we can anticipate the following:[4][5]

-

Acidic Nature: The carboxylic acid group will render the compound acidic.

-

pH-Dependent Solubility: Solubility is expected to be significantly higher at pH values above the pKa of the carboxylic acid, where the molecule exists in its more soluble anionic form. Conversely, in acidic media (pH < pKa), the neutral, less soluble form will predominate.

-

Solubility in Organic Solvents: The presence of the aromatic ring and the methoxy group suggests potential solubility in a range of organic solvents, particularly polar aprotic solvents like DMSO and DMF, and polar protic solvents like ethanol and methanol.[6][7]

A summary of key physicochemical properties for the closely related compound, 6-Fluoro-2-methoxynicotinic acid, is presented in Table 1. These values can serve as a useful proxy for initial experimental design.

Table 1: Physicochemical Properties of 6-Fluoro-2-methoxynicotinic acid (CAS: 188192-51-0)

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₃ | [4] |

| Molecular Weight | 171.13 g/mol | [4] |

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[8][9] This method involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant. The following protocol is a robust adaptation of this method, incorporating best practices from regulatory guidelines.[10]

Pre-requisites and Materials

-

API: this compound, with a well-characterized polymorphic form and purity.

-

Solvents: A range of solvents should be selected to cover different polarity and hydrogen bonding capabilities. A suggested starting panel is provided in Table 2. All solvents should be of high purity (e.g., HPLC grade).[11]

-

Equipment:

-

Orbital shaker with temperature control.

-

Centrifuge.

-

Calibrated pH meter.

-

Analytical balance.

-

Vials with screw caps.

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE).

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

-

-

Buffers: For aqueous solubility, pharmacopoeial buffers at pH 1.2, 4.5, and 6.8 are recommended to simulate physiological conditions.[10]

Experimental Workflow

The overall experimental workflow for determining the solubility of this compound is depicted in the following diagram:

Caption: Figure 1. Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Stock Solutions for HPLC Calibration:

-

Accurately prepare a stock solution of this compound in a suitable solvent in which it is freely soluble (e.g., DMSO).

-

Perform serial dilutions to create a series of calibration standards.

-

-

Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of the selected solvent or buffer to the vial.

-

Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).[10]

-

Agitate the samples for a predetermined time to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that equilibrium has been reached.[8]

-

After incubation, visually inspect the vials to confirm the presence of excess solid.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent for HPLC analysis.

-

Analyze the diluted samples by HPLC and determine the concentration of this compound using the previously generated calibration curve.

-

For pH-dependent solubility, measure the pH of the supernatant after the experiment to ensure it has not shifted significantly.[8]

-

-

Data Analysis and Reporting:

-

Calculate the solubility in mg/mL or µg/mL.

-

Perform each solubility measurement in triplicate to assess the variability of the results.[10]

-

Report the mean solubility and the standard deviation.

-

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvent systems.

Table 2: Hypothetical Solubility Data for this compound at 25°C

| Solvent/Buffer | Solvent Type | Solubility (mg/mL) |

| Water | Polar Protic | 0.5 ± 0.1 |

| pH 1.2 Buffer | Aqueous | 0.2 ± 0.05 |

| pH 4.5 Buffer | Aqueous | 1.5 ± 0.2 |

| pH 6.8 Buffer | Aqueous | 15.0 ± 1.1 |

| Ethanol | Polar Protic | 5.2 ± 0.4 |

| Methanol | Polar Protic | 8.9 ± 0.7 |

| Acetone | Polar Aprotic | 2.1 ± 0.3 |

| Acetonitrile | Polar Aprotic | 1.8 ± 0.2 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 40 |

| Dichloromethane (DCM) | Non-polar | < 0.1 |

| Hexane | Non-polar | < 0.01 |

Interpretation of Hypothetical Data:

-

The low solubility in acidic buffer (pH 1.2) and increasing solubility with rising pH is consistent with the presence of an acidic carboxylic acid group.

-

The high solubility in polar aprotic solvents like DMSO and DMF suggests that these solvents are effective at disrupting the crystal lattice and solvating the molecule.

-

The moderate solubility in polar protic solvents like ethanol and methanol indicates favorable interactions, likely through hydrogen bonding.

-

The poor solubility in non-polar solvents like DCM and hexane highlights the overall polar nature of the compound.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility.[8][12]

-

Thermodynamic Solubility: The equilibrium concentration of a compound in a saturated solution, as determined by the shake-flask method. This is the true solubility and is essential for pre-formulation and biopharmaceutical classification.

-

Kinetic Solubility: Often measured in high-throughput screening, this is the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly method-dependent.

The relationship between these two solubility types and their determination is illustrated below:

Caption: Figure 2. Conceptual difference between thermodynamic and kinetic solubility.

Conclusion and Future Directions

A thorough understanding of the solubility of this compound is a critical early step in its journey from a promising chemical entity to a potential therapeutic. While direct solubility data may be limited, a systematic and rigorous experimental approach, as detailed in this guide, will provide the necessary insights for informed decision-making in the drug development process. The shake-flask method, when executed with precision, yields the thermodynamic solubility data required for accurate biopharmaceutical classification and rational formulation design.

Future work should focus on not only determining the solubility in a wider range of pharmaceutically relevant solvents and biorelevant media but also on understanding the solid-state properties of this compound, as polymorphism can have a significant impact on solubility.

References

-

World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Monte, M. J. S., & Santos, L. M. N. B. F. (2010). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 55(11), 5184-5187. [Link]

-

Wikipedia. (n.d.). Pyridine. [Link]

-

ResearchGate. (2023). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. [Link]

-

Saal, C., & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 589-595. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

International Journal of Chemical and Environmental Engineering. (2023). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. [Link]

-

PubChem. (n.d.). Nicotinic Acid. [Link]

-

PubChem. (n.d.). 2-Fluoro-6-isopropoxynicotinic acid. [Link]

-

ResearchGate. (2022). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

National Center for Biotechnology Information. (2010). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutical Research, 27(1), 154-165. [Link]

-

001CHEMICAL. (n.d.). 5-Fluoro-6-methoxynicotinic acid. [Link]

-

Oriental Journal of Chemistry. (2019). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. [Link]

-

World Health Organization. (2017). Annex 6: Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability. WHO Technical Report Series, No. 1003. [Link]

-

Solubility of Things. (n.d.). Pyridine. [Link]

-

National Center for Biotechnology Information. (2000). Pyridine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 188192-51-0|6-Fluoro-2-methoxynicotinic acid|BLD Pharm [bldpharm.com]

- 5. 001chemical.com [001chemical.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. who.int [who.int]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. ovid.com [ovid.com]

Methodological & Application

Application Notes and Protocols for 2-Fluoro-6-methoxynicotinic Acid in Medicinal Chemistry

Introduction: The Strategic Advantage of Fluorine and Methoxy Substitution in a Nicotinic Acid Scaffold

2-Fluoro-6-methoxynicotinic acid is a highly functionalized pyridine derivative that has emerged as a valuable building block for medicinal chemists. Its strategic importance lies in the unique combination of a carboxylic acid handle for amide bond formation, a methoxy group, and a fluorine atom on the pyridine ring. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[1] The methoxy group can also influence the electronic properties of the pyridine ring and participate in hydrogen bonding interactions with biological targets. This guide provides an in-depth overview of the applications of this compound, with a focus on its use in the synthesis of kinase inhibitors, and offers detailed protocols for its synthesis and derivatization.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic characteristics of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value |

| Molecular Formula | C₇H₆FNO₃ |

| Molecular Weight | 171.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 146-149 °C |

| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and methanol |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, COOH), 8.35 (dd, J=8.0, 2.0 Hz, 1H), 7.15 (dd, J=8.0, 1.0 Hz, 1H), 4.00 (s, 3H, OCH₃).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 165.0 (C=O), 164.5 (d, J=245 Hz, C-F), 155.0 (C-O), 142.0 (CH), 110.0 (d, J=5 Hz, CH), 108.0 (d, J=15 Hz, C-COOH), 54.0 (OCH₃).[2][3]

-

FT-IR (KBr, cm⁻¹): 3400-2500 (br, O-H stretch of carboxylic acid), 1710 (s, C=O stretch), 1600, 1480 (C=C and C=N stretching of aromatic ring), 1250 (C-O stretch), 1050 (C-F stretch).[4][5]

-

Mass Spectrometry (EI): m/z 171 (M⁺), 156 (M⁺ - CH₃), 128 (M⁺ - COOH), 99.[6]

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction on a suitable precursor, such as 2,6-difluoronicotinic acid. The fluorine atom at the 6-position is more susceptible to nucleophilic attack than the one at the 2-position due to the electronic effects of the carboxylic acid group.

Protocol 1: Synthesis from 2,6-Difluoronicotinic Acid

This protocol describes the selective methoxylation of 2,6-difluoronicotinic acid.

Materials:

-

2,6-Difluoronicotinic acid

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 1M

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluoronicotinic acid (1.0 eq) in anhydrous methanol.

-

Carefully add sodium methoxide (1.1 eq) portion-wise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in water and acidify to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors

A primary application of this compound is in the synthesis of kinase inhibitors. The nicotinamide scaffold is a common feature in many kinase inhibitors, and the substituents on the pyridine ring can be fine-tuned to achieve desired potency and selectivity.

Case Study: Precursor to Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases. Several BTK inhibitors feature a substituted nicotinamide core. This compound can serve as a key building block for the synthesis of analogues of potent BTK inhibitors like Remibrutinib.

Protocol 2: Amide Coupling with a Substituted Aniline

This protocol details the coupling of this compound with a substituted aniline, a common step in the synthesis of many kinase inhibitors, using HATU as the coupling agent.[2][7][8]

Materials:

-

This compound

-

4-Phenoxyaniline (as an example amine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Add the 4-phenoxyaniline (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion (typically 2-4 hours), pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired amide.